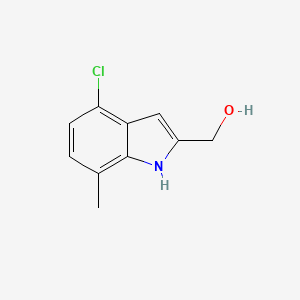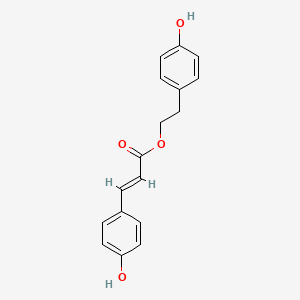
p-Hydroxyphenylethyl p-coumarate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-Hydroxyphenylethyl p-coumarate: is a naturally occurring compound found in various plants. It is a type of coumarate ester, which is known for its potential biological activities, including antioxidative and cytotoxic properties . This compound has been isolated from plants such as Polygonum orientale, Stephania longa, and Sargentodoxa cuneata .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of p-Hydroxyphenylethyl p-coumarate can be achieved through chemo-enzymatic methods. One approach involves the reaction of p-coumaric acid with p-hydroxyphenylethanol under specific conditions to form the ester bond . The reaction typically requires a catalyst and may be carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve the extraction from plant sources followed by purification using chromatographic techniques. Alternatively, large-scale synthesis can be performed using optimized chemo-enzymatic methods to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: p-Hydroxyphenylethyl p-coumarate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Substitution reactions can occur at the hydroxyl or ester groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, p-Hydroxyphenylethyl p-coumarate is used as a precursor for the synthesis of various bioactive compounds. Its unique structure allows for the development of new molecules with potential therapeutic applications .
Biology: In biological research, this compound is studied for its antioxidative properties, which can help in understanding the mechanisms of oxidative stress and its impact on cellular functions .
Medicine: In medicine, this compound has shown potential as an anticancer agent due to its cytotoxic effects on cancer cells. It is also being investigated for its role in modulating serotonin receptors, which could have implications for treating neurological disorders .
Industry: In the industrial sector, this compound is explored for its use in developing eco-friendly pesticides and plant protection agents. Its antifungal properties make it a valuable compound for agricultural applications .
Mecanismo De Acción
The mechanism of action of p-Hydroxyphenylethyl p-coumarate involves its interaction with various molecular targets and pathways. It has been shown to modulate serotonin (5-HT7) receptors, which play a role in mood regulation and neurological functions . Additionally, its antioxidative properties are attributed to its ability to scavenge free radicals and reduce oxidative stress in cells .
Comparación Con Compuestos Similares
p-Hydroxyphenylethyl ferulate: Similar in structure but with a ferulate ester instead of a coumarate ester.
Dehydrodiscretamine: An isoquinoline alkaloid with different biological activities, including strong α1D-adrenergic antagonist properties.
Uniqueness: p-Hydroxyphenylethyl p-coumarate is unique due to its specific interaction with serotonin receptors and its potential use in developing eco-friendly agricultural products. Its combination of antioxidative and cytotoxic properties makes it a versatile compound for various scientific research applications .
Propiedades
Fórmula molecular |
C17H16O4 |
|---|---|
Peso molecular |
284.31 g/mol |
Nombre IUPAC |
2-(4-hydroxyphenyl)ethyl (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C17H16O4/c18-15-6-1-13(2-7-15)5-10-17(20)21-12-11-14-3-8-16(19)9-4-14/h1-10,18-19H,11-12H2/b10-5+ |
Clave InChI |
ZCFLGZLKECDZFW-BJMVGYQFSA-N |
SMILES isomérico |
C1=CC(=CC=C1CCOC(=O)/C=C/C2=CC=C(C=C2)O)O |
SMILES canónico |
C1=CC(=CC=C1CCOC(=O)C=CC2=CC=C(C=C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


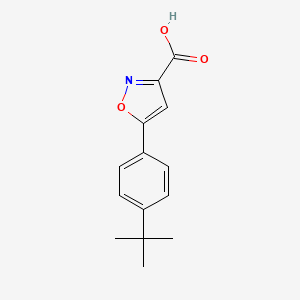
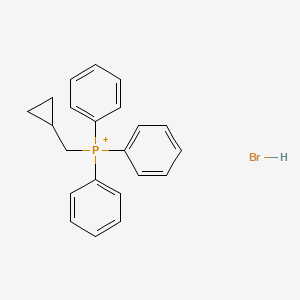
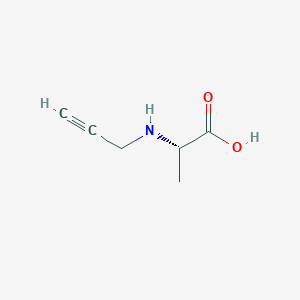


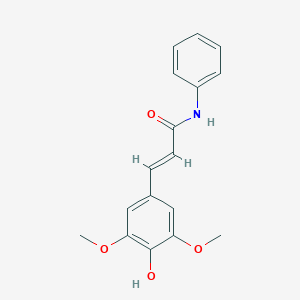
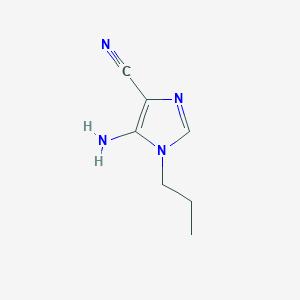
![5-Azaspiro[2.4]heptane-7-carbonitrile](/img/structure/B12824863.png)
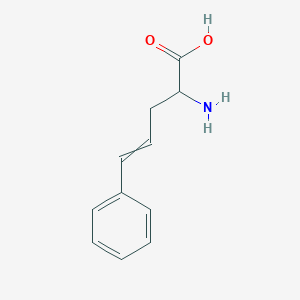



![N-(3,4,5-trimethoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B12824890.png)
